molecular formula C15H10BrClN4OS B12049774 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-02-3

4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12049774
CAS No.: 478254-02-3
M. Wt: 409.7 g/mol
InChI Key: AQOBGYNEPMMOPE-QGMBQPNBSA-N
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Description

4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a brominated hydroxybenzylidene group, and a chlorophenyl group

Preparation Methods

The synthesis of 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Brominated Hydroxybenzylidene Group: This step involves the reaction of the triazole intermediate with 5-bromo-2-hydroxybenzaldehyde under basic conditions to form the benzylidene derivative.

    Attachment of the Chlorophenyl Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the brominated and chlorinated positions, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione can be compared with other triazole derivatives, such as:

    4-((5-Bromo-2-hydroxybenzylidene)amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione: Similar structure but lacks the chlorophenyl group.

    4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(2-methylphenyl)-1H-1,2,4-triazole-5(4H)-thione: Similar structure but has a methyl group instead of a chlorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

478254-02-3

Molecular Formula

C15H10BrClN4OS

Molecular Weight

409.7 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10BrClN4OS/c16-10-5-6-13(22)9(7-10)8-18-21-14(19-20-15(21)23)11-3-1-2-4-12(11)17/h1-8,22H,(H,20,23)/b18-8+

InChI Key

AQOBGYNEPMMOPE-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O)Cl

Origin of Product

United States

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